molecular formula C12H6Cl2N4O6 B14520380 N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline CAS No. 63033-88-5

N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B14520380
CAS No.: 63033-88-5
M. Wt: 373.10 g/mol
InChI Key: IJQNLZBBMVXKHU-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline: is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of two chlorine atoms and three nitro groups attached to an aniline ring, making it a highly substituted aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,6-dichlorophenyl)aniline. The process begins with the preparation of N-(2,6-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

    Substitution: The presence of chlorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of N-(2,6-dichlorophenyl)-2,4,6-triaminoaniline.

Scientific Research Applications

Chemistry: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. The presence of nitro and chlorine groups can influence the compound’s interaction with biological targets, making it a subject of interest in medicinal chemistry.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,6-Dichlorophenyl)-2,4,6-trinitrotoluene
  • N-(2,6-Dichlorophenyl)-2,4,6-trinitrophenol
  • N-(2,6-Dichlorophenyl)-2,4,6-trinitrobenzene

Uniqueness: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline stands out due to its specific substitution pattern, which imparts unique reactivity and properties

Properties

CAS No.

63033-88-5

Molecular Formula

C12H6Cl2N4O6

Molecular Weight

373.10 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(14)11(7)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H

InChI Key

IJQNLZBBMVXKHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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